molecular formula C7H7N3 B14030307 2-methyl-5H-pyrrolo[3,2-d]pyrimidine

2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B14030307
M. Wt: 133.15 g/mol
InChI Key: YAMSVLWOGCBDCA-UHFFFAOYSA-N
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Description

2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyrimidine ring, with a methyl group attached to the second carbon of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by heating and subsequent cyclization, can yield the desired compound . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, leading to the induction of apoptosis in cancer cells . The compound can bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-5-9-4-7-6(10-5)2-3-8-7/h2-4,8H,1H3

InChI Key

YAMSVLWOGCBDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C=CN2

Origin of Product

United States

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